3-Bromo-4-chloronitrobenzene
CAS No.: 16588-26-4
Cat. No.: VC21020256
Molecular Formula: C6H3BrClNO2
Molecular Weight: 236.45 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 16588-26-4 |
|---|---|
| Molecular Formula | C6H3BrClNO2 |
| Molecular Weight | 236.45 g/mol |
| IUPAC Name | 2-bromo-1-chloro-4-nitrobenzene |
| Standard InChI | InChI=1S/C6H3BrClNO2/c7-5-3-4(9(10)11)1-2-6(5)8/h1-3H |
| Standard InChI Key | CGTVUAQWGSZCFH-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C=C1[N+](=O)[O-])Br)Cl |
| Canonical SMILES | C1=CC(=C(C=C1[N+](=O)[O-])Br)Cl |
Introduction
Physical and Chemical Properties
Structural Characteristics
3-Bromo-4-chloronitrobenzene consists of a benzene ring with three substituents: a bromine atom at position 3, a chlorine atom at position 4, and a nitro group. This specific substitution pattern influences its chemical behavior and reactivity profiles in organic reactions .
Physical Properties
The physical properties of 3-Bromo-4-chloronitrobenzene are summarized in the following table:
| Property | Value |
|---|---|
| Molecular Formula | C₆H₃BrClNO₂ |
| Molecular Weight | 236.451 g/mol |
| Physical Appearance | White to light yellow/orange crystalline powder |
| Melting Point | 58°C |
| Boiling Point | 287.2±20.0°C at 760 mmHg |
| Density | 1.8±0.1 g/cm³ |
| Flash Point | 127.5±21.8°C |
| Exact Mass | 234.903564 |
| Partition Coefficient (LogP) | 3.09 |
| Polar Surface Area (PSA) | 45.82000 |
| Vapor Pressure | 0.0±0.6 mmHg at 25°C |
| Index of Refraction | 1.619 |
Table 1: Physical properties of 3-Bromo-4-chloronitrobenzene
Chemical Properties
The chemical behavior of 3-Bromo-4-chloronitrobenzene is largely influenced by the electron-withdrawing nature of its substituents. The nitro group, being strongly electron-withdrawing, activates the aromatic ring toward nucleophilic substitution reactions, particularly at positions ortho and para to it. The presence of halogen substituents (bromine and chlorine) further modifies this reactivity pattern, making the compound valuable in selective chemical transformations.
The compound demonstrates moderate stability under standard laboratory conditions but is susceptible to reactions with strong nucleophiles and reducing agents. The bromine and chlorine atoms can undergo substitution reactions, while the nitro group can be reduced to an amino group under appropriate conditions, opening pathways to various derivatives.
Synthesis and Preparation Methods
Traditional Synthesis Routes
Applications and Uses
Role in Organic Synthesis
3-Bromo-4-chloronitrobenzene serves as a valuable intermediate in organic synthesis due to its reactive functional groups. The differential reactivity of the bromine and chlorine substituents allows for selective transformations, making it useful in constructing more complex molecules with specific substitution patterns.
The compound can participate in various reactions including:
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Nucleophilic aromatic substitution reactions
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Metal-catalyzed coupling reactions (e.g., Suzuki, Sonogashira, and Buchwald-Hartwig couplings)
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Reduction of the nitro group to form amino derivatives
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Further functionalization through directed metalation
These transformation possibilities make 3-Bromo-4-chloronitrobenzene an important building block in the synthesis of pharmaceuticals, agrochemicals, and specialty materials.
Comparative Analysis
Comparison with Related Compounds
3-Bromo-4-chloronitrobenzene belongs to a family of halogenated nitrobenzene derivatives. Its properties and reactivity can be better understood through comparison with related compounds, such as:
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1-Bromo-4-chlorobenzene (CAS: 106-39-8): Lacks the nitro group, resulting in significantly different electronic properties and reactivity patterns .
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3-Bromo-4-nitrobenzonitrile: Contains a cyano group instead of chlorine, altering the electron distribution and reactivity profile .
The unique combination of substituents in 3-Bromo-4-chloronitrobenzene provides distinct chemical properties that differentiate it from these related compounds, particularly in terms of electrophilicity, nucleophilic substitution reactions, and coordination to metals in catalytic processes.
Structure-Activity Relationships
The specific arrangement of functional groups in 3-Bromo-4-chloronitrobenzene determines its chemical behavior and potential applications. The nitro group activates the ring toward nucleophilic attack, while the halogen substituents offer sites for selective substitution or metal-catalyzed coupling reactions. This combination of features makes the compound valuable in synthetic organic chemistry, particularly in cases where regioselective transformations are required.
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